molecular formula C14H10N2O2S B4927173 2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol

2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol

Cat. No.: B4927173
M. Wt: 270.31 g/mol
InChI Key: OKTIUDSGUPIUKI-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol typically involves the diazotization of aniline derivatives followed by azo coupling with benzothiophene derivatives. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the reaction may involve the use of hydrochloric acid and sodium nitrite to generate the diazonium salt, which is then coupled with a benzothiophene derivative in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular responses. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxyphenyl)diazenyl]benzoic acid
  • 2-[(4-Hydroxyphenyl)diazenyl]benzene-1,3-diol
  • 4-[(4-Hydroxyphenyl)diazenyl]phenol

Uniqueness

2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol is unique due to its benzothiophene moiety, which imparts distinct chemical and physical properties compared to other similar azo compounds.

Properties

IUPAC Name

2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-10-7-5-9(6-8-10)15-16-14-13(18)11-3-1-2-4-12(11)19-14/h1-8,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTIUDSGUPIUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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